molecular formula C20H23N3O3 B2528136 N-[2-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethyl]-3,4-dimethoxybenzamide CAS No. 850922-17-7

N-[2-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethyl]-3,4-dimethoxybenzamide

Cat. No.: B2528136
CAS No.: 850922-17-7
M. Wt: 353.422
InChI Key: IWFLXKGOLQELPW-UHFFFAOYSA-N
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Description

N-[2-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethyl]-3,4-dimethoxybenzamide is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethyl]-3,4-dimethoxybenzamide typically involves multiple steps

    Preparation of Benzodiazole Core: The benzodiazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

    Formation of Dimethoxybenzamide: The final step involves the coupling of the benzodiazole derivative with 3,4-dimethoxybenzoic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethyl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethyl]-3,4-dimethoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders.

    Material Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as organic semiconductors.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.

Mechanism of Action

The mechanism of action of N-[2-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethyl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s benzodiazole core allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Ethyl-1H-1,3-benzodiazol-1-yl)acetonitrile
  • N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2,2-dimethylpropanamide

Uniqueness

N-[2-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethyl]-3,4-dimethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group and the dimethoxybenzamide moiety enhances its potential for various applications compared to other benzodiazole derivatives.

Properties

IUPAC Name

N-[2-(1-ethylbenzimidazol-2-yl)ethyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-4-23-16-8-6-5-7-15(16)22-19(23)11-12-21-20(24)14-9-10-17(25-2)18(13-14)26-3/h5-10,13H,4,11-12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWFLXKGOLQELPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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